Heptafluoro-1-iodopropane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66409. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

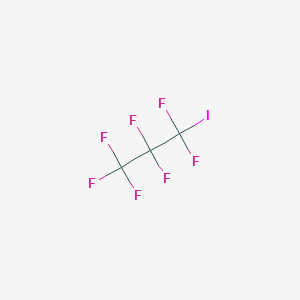

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGYEAXBNRVNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061073 | |

| Record name | Heptafluoropropyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-34-7, 27636-85-7 | |

| Record name | Perfluoropropyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, heptafluoroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluoro-1-iodopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluoropropyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluoroiodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptafluoro-1-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Heptafluoro-1-iodopropane from Fluoroalkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptafluoro-1-iodopropane, a critical building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The primary focus of this document is the synthesis from fluoroalkene precursors, with a detailed exploration of the underlying reaction mechanisms, experimental protocols, and quantitative data.

Introduction: The Significance of this compound

This compound (CF₃CF₂CF₂I) is a valuable synthetic intermediate due to the presence of the reactive carbon-iodine bond, which allows for the introduction of the heptafluoropropyl group into a wide range of organic molecules. This perfluoroalkyl chain imparts unique properties, such as increased lipophilicity, metabolic stability, and altered electronic characteristics, which are highly sought after in drug design and materials science. The synthesis of the linear 1-iodo isomer, as opposed to its branched 2-iodo counterpart, is often crucial for specific applications and presents a distinct synthetic challenge.

Synthetic Pathways from Fluoroalkenes: The Anti-Markovnikov Challenge

The most direct route to this compound involves the hydroiodination of hexafluoropropene (CF₃CF=CF₂). This reaction is governed by the principles of electrophilic and free-radical additions to alkenes.

According to Markovnikov's rule, the electrophilic addition of a protic acid like hydrogen iodide (HI) to an unsymmetrical alkene results in the proton adding to the carbon atom that already has the greater number of hydrogen atoms, and the halide adding to the more substituted carbon. In the case of hexafluoropropene, this would lead to the formation of the thermodynamically more stable secondary carbocation, ultimately yielding heptafluoro-2-iodopropane.

To synthesize the desired this compound, an anti-Markovnikov addition is required. This is typically achieved through a free-radical chain reaction mechanism .

Free-Radical Addition of Hydrogen Iodide to Hexafluoropropene

The anti-Markovnikov addition of hydrogen iodide to hexafluoropropene is initiated by the formation of an iodine radical. This can be achieved through photochemical or thermal means, often in the presence of a radical initiator.

Reaction Scheme:

The mechanism proceeds through the following steps:

-

Initiation: Generation of an iodine radical (I•) from a suitable precursor, often through homolytic cleavage induced by UV light or a radical initiator.

-

Propagation Step 1: The iodine radical attacks the less sterically hindered and more electron-rich carbon of the double bond in hexafluoropropene (the CF₂ group). This addition results in the formation of a more stable secondary perfluoroalkyl radical.

-

Propagation Step 2: The resulting perfluoroalkyl radical abstracts a hydrogen atom from a molecule of hydrogen iodide, forming this compound and regenerating an iodine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

It is important to note that the free-radical addition of HI is generally less efficient than that of HBr. This is due to the bond dissociation energies of the hydrogen halides; the H-I bond is weaker and can be cleaved more easily, but the subsequent hydrogen abstraction step by the carbon radical from HI is less favorable compared to HBr.

Experimental Protocols

While the direct anti-Markovnikov hydroiodination of hexafluoropropene presents challenges, related photochemical and radical-initiated reactions have been explored. The following sections provide illustrative experimental approaches based on established principles of free-radical chemistry with fluoroalkenes.

Photochemical Synthesis of this compound

This method relies on the use of ultraviolet (UV) light to initiate the free-radical chain reaction.

Experimental Workflow:

Caption: Workflow for the photochemical synthesis of this compound.

Detailed Methodology:

-

Apparatus: A quartz reaction vessel equipped with a gas inlet, a pressure gauge, and a cold finger condenser is assembled. The quartz construction is essential to allow for the transmission of UV light.

-

Reagents: Hexafluoropropene and hydrogen iodide gases are introduced into the reaction vessel in a controlled molar ratio. An excess of hexafluoropropene may be used to suppress telomerization.

-

Reaction Conditions: The reaction vessel is cooled to a low temperature (e.g., -78°C) to condense the gases and control the reaction rate. The mixture is then irradiated with a UV lamp (e.g., a medium-pressure mercury arc lamp) for a specified period. The progress of the reaction can be monitored by observing the pressure drop within the vessel.

-

Work-up and Purification: After the reaction is complete, the excess unreacted starting materials are carefully vented or recovered. The crude product, a liquid at low temperatures, is then purified by fractional distillation under reduced pressure to isolate this compound.

Data Presentation

The successful synthesis and characterization of this compound rely on various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Reference |

| ¹⁹F NMR Chemical Shifts (ppm relative to CCl₃F) | ||

| CF₃- | -81.5 | |

| -CF₂- | -127.0 | |

| -CF₂I | -60.0 |

Note: Specific chemical shifts can vary slightly depending on the solvent and reference standard used.

Logical Relationships in Synthesis Strategy

The choice of synthetic strategy is dictated by the desired regioselectivity of the addition reaction.

Caption: Regioselectivity in the hydroiodination of hexafluoropropene.

Conclusion

The synthesis of this compound from fluoroalkenes, primarily hexafluoropropene, necessitates a carefully controlled anti-Markovnikov addition of hydrogen iodide. Free-radical pathways, particularly those initiated by photochemical means, offer a viable, albeit potentially challenging, route to this important synthetic intermediate. For researchers and professionals in drug development, a thorough understanding of these synthetic principles is essential for the strategic incorporation of the heptafluoropropyl moiety into novel molecular architectures. Further optimization of reaction conditions to improve yields and minimize by-products remains an active area of research in organofluorine chemistry.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Heptafluoro-1-iodopropane: Chemical Properties and Reactivity

This compound, also known as 1-iodoperfluoropropane, is a halogenated alkane that serves as a valuable building block in organic synthesis, particularly for the introduction of the heptafluoropropyl (C3F7) group.[1] Its unique properties, stemming from the presence of highly electronegative fluorine atoms and a reactive carbon-iodine bond, make it a versatile reagent in various chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow or red liquid.[1][2] It is characterized by its high density and insolubility in water.[1][3] Due to its sensitivity to light, it should be stored in a cool, dry, well-ventilated area, protected from light, and is often stabilized with copper.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃F₇I | [1][5][6] |

| Molecular Weight | 295.93 g/mol | [1][5][6][7] |

| CAS Number | 754-34-7 | [1][3][5] |

| Appearance | Clear, colorless liquid | [2][3] |

| Density | 2.050 g/mL at 25 °C | [1][3][4] |

| Boiling Point | 40 - 41 °C at 760 mmHg | [3][4] |

| Melting Point | -95 °C | [1][4] |

| Vapor Pressure | 7.08 psi at 20 °C | [3][4] |

| Refractive Index | n20/D 1.328 | [1][4] |

| Solubility | Insoluble in water | [3] |

| Stability | Stable; light-sensitive | [4] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbon-iodine (C-I) bond. The strong electron-withdrawing effect of the heptafluoropropyl group polarizes the C-I bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. Furthermore, the C-I bond is relatively weak and can be cleaved homolytically by heat or light to generate the heptafluoropropyl radical.

Radical Reactions

This compound is a prominent source of the heptafluoropropyl radical (n-C₃F₇•), which can then participate in various addition and substitution reactions.

-

Radical Addition to Unsaturated Systems: The heptafluoropropyl radical, typically generated via photolysis, readily adds across double and triple bonds.[8][9] This method is highly effective for the fluoroalkylation of alkenes and alkynes. For instance, the photochemical reaction with vinyl fluoride or trifluoroethylene yields the corresponding 1:1 adducts in high yield.[8]

-

Chain Transfer Agency: In polymer chemistry, it acts as a chain transfer agent, which helps control the molecular weight and properties of polymers during their production.[1]

-

Photochemical Reactions: Photochemical reactions involving this compound have been studied with various substrates, such as sulfides.[10][11] For example, its reaction with ethyl methyl sulphide yields a mixture of products including heptafluoro-n-propyl methyl sulphide and ethyl heptafluoro-n-propyl sulphide.[10][11]

Caption: General workflow for the radical addition of this compound to an alkene.

Nucleophilic Substitution Reactions

The carbon atom attached to the iodine in this compound is electron-deficient (electrophilic) and can be attacked by nucleophiles.[12][13] This results in the displacement of the iodide ion, which is an excellent leaving group, and the formation of a new bond between the carbon and the nucleophile.[12][14] This SN2-type reaction is a cornerstone for introducing the heptafluoropropyl moiety into various molecules.[14]

Common nucleophiles that react with halogenoalkanes include:

Caption: Generalized SN2 nucleophilic substitution pathway for this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative methodologies based on its known reactivity.

Protocol: Photochemical Radical Addition to an Alkene

This protocol describes a general procedure for the addition of this compound to an unsaturated compound under photochemical conditions.

Objective: To synthesize a 1:1 adduct by reacting this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., vinyl fluoride, trifluoroethylene)[8]

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Degassing equipment (e.g., for freeze-pump-thaw cycles)

-

Purification apparatus (e.g., distillation or chromatography setup)

Methodology:

-

Preparation: A quartz reaction vessel is charged with this compound and the desired alkene. The molar ratio is typically optimized to favor the 1:1 adduct and minimize telomerization.

-

Degassing: The mixture is thoroughly degassed to remove oxygen, which can interfere with radical reactions. This is often achieved by several freeze-pump-thaw cycles.

-

Irradiation: The sealed vessel is irradiated with a UV lamp at a controlled temperature. The reaction progress is monitored by techniques such as GC or NMR.[17]

-

Workup: Once the reaction is complete, the vessel is cooled, and any excess volatile reactants are carefully removed.

-

Purification: The crude product mixture, containing the desired adduct and potentially some side products, is purified.[17] Purification is typically achieved by fractional distillation or column chromatography on silica gel.[17]

Protocol: Nucleophilic Substitution with an Alkoxide

This protocol outlines a general method for reacting this compound with a nucleophile, such as a sodium alkoxide, to form a perfluoroalkyl ether.

Objective: To synthesize a heptafluoropropyl ether via nucleophilic substitution.

Materials:

-

This compound

-

Alcohol (R-OH)

-

Sodium hydride (NaH) or other strong base

-

Anhydrous polar aprotic solvent (e.g., DMF, THF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Stirring and heating equipment (e.g., magnetic stirrer with hotplate)

Methodology:

-

Nucleophile Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the alcohol is dissolved in the anhydrous solvent. Sodium hydride is added portion-wise at 0 °C to deprotonate the alcohol and form the sodium alkoxide nucleophile.

-

Reaction: this compound is added dropwise to the solution of the nucleophile at a controlled temperature. The reaction mixture is then allowed to warm to room temperature or heated as required to drive the reaction to completion.[15]

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous ammonium chloride solution.

-

Extraction: The product is extracted from the aqueous layer using a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield the pure heptafluoropropyl ether.

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[2] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, must be worn.[2][3] Store in a tightly closed container in a cool, dry place, away from light and incompatible substances like strong oxidizing agents.[2][4] Always consult the Safety Data Sheet (SDS) before use.[2][3][18][19]

References

- 1. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. parchem.com [parchem.com]

- 5. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Perfluoropropyl iodide [webbook.nist.gov]

- 8. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Perfluoroalkyl derivatives of sulphur. Part XII. The reaction of this compound with ethyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Perfluoroalkyl derivatives of sulphur. Part XII. The reaction of this compound with ethyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. CK12-Foundation [flexbooks.ck12.org]

- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 14. studymind.co.uk [studymind.co.uk]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. savemyexams.com [savemyexams.com]

- 17. Reaction of i-heptafluoropropyl radicals with cyanogen chloride - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 18. SDS of this compound, Safety Data Sheets, CAS 754-34-7 - chemBlink [ww.chemblink.com]

- 19. fishersci.be [fishersci.be]

In-Depth Technical Guide to the ¹⁹F NMR Spectroscopy of Heptafluoro-1-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for heptafluoro-1-iodopropane (CF₃CF₂CF₂I). This document details the expected chemical shifts and coupling constants, outlines a general experimental protocol for data acquisition, and visualizes the spin-spin coupling network of the molecule.

Data Presentation

The ¹⁹F NMR spectrum of this compound is characterized by three distinct signals corresponding to the three chemically non-equivalent fluorine environments: the terminal trifluoromethyl group (-CF₃), the central difluoromethylene group (-CF₂-), and the difluoromethylene group adjacent to the iodine atom (-CF₂I). The signals exhibit complex splitting patterns due to homo-nuclear coupling between the fluorine nuclei on adjacent carbon atoms.

| Fluorine Environment | Chemical Shift (δ) in ppm (Relative to CFCl₃) | Multiplicity | Coupling Constants (Hz) |

| -CF₃ | ~ -81 | Triplet of triplets | ³JF-F (CF₃-CF₂) = J₁ ⁴JF-F (CF₃-CF₂I) = J₂ |

| -CF₂- | ~ -127 | Quartet of triplets | ³JF-F (CF₂-CF₃) = J₁ ³JF-F (CF₂-CF₂I) = J₃ |

| -CF₂I | ~ -60.470[1] | Triplet of triplets | ³JF-F (CF₂I-CF₂) = J₃ ⁴JF-F (CF₂I-CF₃) = J₂ |

Note: The exact values for coupling constants J₁, J₂, and J₃ are not consistently reported in publicly accessible literature. These values are crucial for a complete analysis of the molecule's structure and conformation. The chemical shifts are approximate and can vary with solvent and experimental conditions.

Experimental Protocols

The acquisition of high-quality ¹⁹F NMR spectra for this compound requires careful consideration of experimental parameters. The following protocol provides a general guideline for researchers.

1. Sample Preparation:

-

Solvent: A deuterated solvent that does not contain fluorine is required. Chloroform-d (CDCl₃) or acetone-d₆ are common choices. The choice of solvent can influence the chemical shifts.

-

Concentration: A concentration of 1-5% (v/v or w/v) of this compound in the chosen deuterated solvent is typically sufficient.

-

Standard: An internal or external standard is necessary for referencing the chemical shifts. Trichlorofluoromethane (CFCl₃) is the primary reference standard for ¹⁹F NMR and is set to 0 ppm. Alternatively, a secondary standard with a known chemical shift, such as trifluoroacetic acid (TFA), can be used.

-

Sample Tube: Use a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Nucleus: Observe the ¹⁹F nucleus.

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) is recommended to achieve better signal dispersion.

-

Probe: A broadband or a dedicated ¹⁹F probe should be used and tuned to the ¹⁹F frequency.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally used.

-

Spectral Width: A wide spectral width (e.g., -250 ppm to 50 ppm) should be set to ensure all fluorine signals are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, which is important for accurate integration.

-

Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.

4. Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the chemical shift of the internal or external standard.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and the expected spin-spin coupling interactions between the different fluorine environments.

Caption: Molecular structure and ¹⁹F-¹⁹F spin-spin coupling in this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of Heptafluoro-1-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry analysis of heptafluoro-1-iodopropane (CF₃CF₂CF₂I), a perfluoroalkyl iodide. Given its fluorinated structure, this compound is of interest in various fields, including as a precursor in organic synthesis and for its potential presence as a per- and polyfluoroalkyl substance (PFAS). This document outlines the expected fragmentation patterns under electron ionization, provides a general experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents the mass spectral data of its close isomer, heptafluoro-2-iodopropane, as a reference.

Introduction to the Mass Spectrometry of Halogenated Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For halogenated compounds like this compound, electron ionization (EI) is a common and effective ionization method. EI is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[1][2][3] This fragmentation is highly useful for structural elucidation.

The presence of fluorine and iodine atoms in this compound significantly influences its mass spectrum. The carbon-iodine bond is the weakest bond in the molecule and is therefore expected to be the primary site of initial fragmentation.

Electron Ionization Mass Spectrum of Heptafluoro-iodopropane

Table 1: Mass Spectrum Data for Heptafluoro-2-iodopropane

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Ion Fragment |

| 31 | 11.9 | [CF]⁺ |

| 69 | 100.0 | [CF₃]⁺ |

| 93 | 4.7 | [C₂F₃]⁺ |

| 100 | 8.8 | [C₂F₄]⁺ |

| 119 | 17.5 | [C₂F₅]⁺ |

| 127 | 37.9 | [I]⁺ |

| 169 | 95.7 | [C₃F₇]⁺ |

| 177 | 4.2 | [C₂F₄I]⁺ |

| 227 | 2.1 | [CF₂I]⁺ |

| 246 | 1.1 | [C₃F₆I]⁺ |

| 296 | 10.5 | [C₃F₇I]⁺ (Molecular Ion) |

Data sourced from the NIST WebBook for heptafluoro-2-iodopropane.[4]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the high-energy electrons removing an electron from the molecule to form a molecular ion, [C₃F₇I]⁺•. This high-energy ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The most likely fragmentation pathways are detailed below.

A key fragmentation step for iodoalkanes is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.[5] This leads to the formation of the heptafluoropropyl cation, [C₃F₇]⁺, at m/z 169. This ion is expected to be one of the most abundant in the spectrum. The iodine atom can also be detected as an ion, [I]⁺, at m/z 127.

Further fragmentation of the perfluorinated carbon chain leads to the formation of other characteristic ions. The loss of a CF₂ group from the [C₃F₇]⁺ ion can produce the [C₂F₅]⁺ ion at m/z 119. The most stable and therefore often the most abundant ion in the spectra of perfluorinated compounds is the trifluoromethyl cation, [CF₃]⁺, at m/z 69.

References

Heptafluoro-1-iodopropane: A Technical Guide for Researchers in Drug Development

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on Heptafluoro-1-iodopropane, a key reagent in the synthesis of novel therapeutic agents. This document details its chemical identity, physicochemical properties, and its critical role in modern medicinal chemistry, particularly in the introduction of the heptafluoropropyl moiety into drug candidates to enhance their metabolic stability and pharmacokinetic profiles.

Chemical Identity and Properties

This compound is a halogenated alkane that serves as a valuable source of the heptafluoropropyl group in organic synthesis. Its unique properties make it a versatile building block for the development of new pharmaceuticals.

CAS Number: 754-34-7[1]

Synonyms:

The following table summarizes the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C3F7I |

| Molecular Weight | 295.93 g/mol |

| Appearance | Colorless to light yellow or light red clear liquid |

| Density | 2.05 g/mL at 25 °C |

| Melting Point | -95 °C |

| Boiling Point | 41 °C |

| Refractive Index | 1.328 |

Role in Drug Development

The introduction of fluorine and fluorinated alkyl groups into drug candidates is a widely employed strategy in medicinal chemistry to improve various properties of a molecule. The heptafluoropropyl group, in particular, can significantly enhance the metabolic stability of a drug by blocking sites susceptible to metabolism by cytochrome P450 enzymes. This can lead to improved oral bioavailability and a longer duration of action. This compound is a key reagent for introducing this beneficial moiety.

Experimental Protocol: Perfluoroalkylation of Heterocycles via Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of C-C bonds, including the introduction of perfluoroalkyl groups into complex molecules. The following is a representative experimental protocol for the perfluoroalkylation of a heterocyclic scaffold, a common core structure in many pharmaceuticals, using this compound. This protocol is based on general principles of photoredox catalysis.

Materials:

-

Heterocyclic substrate (e.g., a substituted indole or pyridine)

-

This compound

-

Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye like Eosin Y)

-

Solvent (e.g., acetonitrile or dimethylformamide)

-

Inert gas (e.g., nitrogen or argon)

-

Visible light source (e.g., blue LEDs)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, dissolve the heterocyclic substrate (1.0 equivalent) and the photocatalyst (1-5 mol%) in the chosen solvent.

-

Degassing: De-gas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Addition of Reagent: Add this compound (1.5-3.0 equivalents) to the reaction mixture under the inert atmosphere.

-

Initiation of Reaction: Place the reaction vessel in proximity to the visible light source and begin vigorous stirring. The reaction is typically carried out at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel.

Logical Workflow of Perfluoroalkylation

The following diagram illustrates the logical workflow of the visible-light photoredox-catalyzed perfluoroalkylation of a heterocyclic drug scaffold using this compound.

Caption: Logical workflow for the synthesis of a heptafluoropropylated drug candidate.

Signaling Pathway Considerations

Currently, there is no publicly available information detailing specific biological signaling pathways that are directly modulated by this compound itself. Its primary role in drug development is as a synthetic building block. The biological activity and the signaling pathways affected by a drug molecule containing a heptafluoropropyl group are determined by the overall structure of the final drug candidate and its specific protein target. The introduction of the heptafluoropropyl group is a strategy to enhance the drug-like properties of the molecule rather than to confer a specific signaling activity.

The diagram below illustrates the general principle of how a drug, modified with a heptafluoropropyl group for enhanced metabolic stability, would interact with a hypothetical signaling pathway.

Caption: General principle of a drug's interaction with a signaling pathway.

References

- 1. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]

A Comprehensive Technical Guide to the Physical Properties of 1-Iodoheptafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodoheptafluoropropane (also known as perfluoropropyl iodide) is a halogenated alkane with the chemical formula C3F7I. This synthetic compound is of significant interest in various fields, including organic synthesis, materials science, and pharmaceutical development, primarily as a source of the heptafluoropropyl group. Its unique physical properties, largely dictated by the high degree of fluorination, are critical for its application and handling. This guide provides an in-depth overview of the core physical characteristics of 1-iodoheptafluoropropane, supported by available data and general experimental considerations.

Core Physical Properties

The physical properties of 1-iodoheptafluoropropane are summarized in the tables below. These values have been compiled from various chemical suppliers and databases. It is important to note that some variations in reported values may exist due to different measurement conditions and purities.

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Formula | C3F7I | [1][2][3][4] |

| Molecular Weight | 295.93 g/mol | [1][2][3][5] |

| Appearance | Colorless to light yellow or red liquid | [2][6] |

| Solubility | Insoluble in water. Soluble in chloroform, slightly soluble in methanol. | [6][7] |

| Stability | Stable under normal temperatures and pressures. Sensitive to light. Incompatible with strong oxidizing agents. | [1][6][7] |

Tabulated Physical Data

| Property | Value | Conditions | Source(s) |

| Density | 2.05 g/mL | at 25 °C | [1][2][6][8] |

| Boiling Point | 41 °C | (lit.) | [6][8] |

| 41.2 °C | [1] | ||

| 313-314 K | [9] | ||

| Melting Point | -95 °C | [1][2][6] | |

| Vapor Pressure | 7.08 psi | at 20 °C | [1][6][8] |

| Refractive Index | 1.328 | n20/D | [1][2][6] |

| 1.329 | n20/D (lit.) | [8] | |

| Flash Point | 40-41 °C | [1][2][6] |

Experimental Protocols

Density Determination: The density of a liquid like 1-iodoheptafluoropropane is commonly determined using a pycnometer or a digital density meter. The pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. The volume of the pycnometer is precisely known. The density is calculated by measuring the weight of the pycnometer filled with the sample and dividing it by its volume. Digital density meters, on the other hand, often use an oscillating U-tube. The oscillation frequency of the tube changes when it is filled with the sample, and this change is proportional to the density of the sample.

Boiling Point Determination: The boiling point is typically measured using a distillation apparatus at atmospheric pressure. The liquid is heated in a flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. For more precise measurements, an ebulliometer is used. It is crucial to have a calibrated thermometer and to correct the measured boiling point to standard pressure if the measurement is performed at a different atmospheric pressure.

Melting Point Determination: For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies and then gently heating it while monitoring the temperature. The temperature at which the solid and liquid phases are in equilibrium is the melting point. A differential scanning calorimeter (DSC) can also be used to determine the melting point with high precision.

Vapor Pressure Measurement: The vapor pressure of a volatile liquid can be determined using a static or dynamic method. In the static method, the substance is placed in a closed container with a pressure gauge, and the pressure of the vapor in equilibrium with the liquid is measured at a specific temperature. The dynamic method involves measuring the boiling point of the liquid at different applied pressures.

Refractive Index Measurement: The refractive index is measured using a refractometer, most commonly an Abbé refractometer. A drop of the liquid is placed on the prism, and light is passed through it. The angle at which the light is refracted is measured, and this is used to calculate the refractive index. The measurement is typically performed at a standard temperature, such as 20°C, and with a specific wavelength of light (usually the sodium D-line, 589 nm).

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like 1-iodoheptafluoropropane.

Caption: General workflow for the determination of physical properties of a chemical compound.

Applications in Research and Development

The physical properties of 1-iodoheptafluoropropane are crucial for its use in various applications:

-

Organic Synthesis: Its boiling point is important for reaction temperature control and for its removal from a reaction mixture. Its density and solubility characteristics are critical for solvent selection and phase separation processes.

-

Pharmaceutical and Agrochemical Development: The refractive index is a useful parameter for quality control and for the identification of the substance.

-

Materials Science: The vapor pressure is a key parameter in processes involving vaporization and deposition, such as in the creation of thin films.

Safety and Handling

1-Iodoheptafluoropropane is a chemical that should be handled with care in a well-ventilated area, preferably a fume hood. It is light-sensitive and should be stored in a cool, dark place.[1][6] It is incompatible with strong oxidizing agents.[1][6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. parchem.com [parchem.com]

- 2. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. avkworld.com [avkworld.com]

- 5. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PERFLUOROPROPYL IODIDE CAS#: 754-34-7 [m.chemicalbook.com]

- 7. 1,1,1,2,3,3,3-heptafluoro-2-iodo-propane(677-69-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Perfluoropropyl iodide 98 754-34-7 [sigmaaldrich.com]

- 9. Perfluoropropyl iodide [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Heptafluoro-1-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluoro-1-iodopropane (CF₃CF₂CF₂I) is a perfluorinated organic compound with significant applications in organic synthesis and materials science. Its utility is intrinsically linked to its molecular structure and the nature of its chemical bonds. This technical guide provides a comprehensive overview of the molecular architecture and bonding characteristics of this compound. Due to a lack of extensive experimental data in the public domain for this specific isomer, this guide leverages established principles of computational chemistry to present predicted structural and bonding parameters. Furthermore, it outlines standard experimental protocols for the characterization of such fluorinated molecules.

Introduction

This compound, also known as 1-iodoheptafluoropropane, is a halogenated alkane with the chemical formula C₃F₇I.[1][2] It belongs to the family of perfluoroalkyl iodides, which are characterized by a carbon chain where all hydrogen atoms have been substituted by fluorine, with an iodine atom at one terminus. This structural arrangement imparts unique chemical properties, making it a valuable reagent in various chemical transformations. The highly electronegative fluorine atoms significantly influence the molecule's geometry, bond energies, and reactivity, particularly at the carbon-iodine (C-I) bond. Understanding these fundamental molecular properties is crucial for its effective application in research and development.

Chemical Identity

A comprehensive identification of this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | 1,1,1,2,2,3,3-heptafluoro-3-iodopropane |

| Synonyms | 1-Iodoheptafluoropropane, Perfluoropropyl iodide, n-Heptafluoropropyl iodide |

| CAS Number | 754-34-7[3] |

| Chemical Formula | C₃F₇I[1][2] |

| Molecular Weight | 295.93 g/mol [2] |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)I |

| InChI | InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11 |

Molecular Structure

The three-dimensional arrangement of atoms in this compound is dictated by the principles of valence shell electron pair repulsion (VSEPR) theory, with the carbon backbone adopting a staggered conformation to minimize steric strain between the bulky fluorine and iodine atoms.

Predicted Molecular Geometry

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C1 | C2 | 1.54 | ||

| C2 | C3 | 1.55 | |||

| C1 | F (avg) | 1.34 | |||

| C2 | F (avg) | 1.35 | |||

| C3 | F (avg) | 1.36 | |||

| C3 | I | 2.14 | |||

| Bond Angle (°) ** | C1 | C2 | C3 | 112.0 | |

| F | C1 | F | 109.5 | ||

| F | C2 | F | 109.5 | ||

| F | C3 | F | 109.5 | ||

| C2 | C3 | I | 110.5 | ||

| Dihedral Angle (°) ** | C1 | C2 | C3 | I | ~180 (anti-periplanar) |

Note: These are predicted values and may vary slightly from experimental data.

Chemical Bonding

The chemical behavior of this compound is largely governed by the nature of its covalent bonds, particularly the highly polarized C-F bonds and the relatively weak C-I bond.

Carbon-Fluorine (C-F) Bonding

The C-F bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of up to 130 kcal/mol (approximately 544 kJ/mol).[6] This strength is attributed to the large electronegativity difference between carbon (2.55) and fluorine (3.98), resulting in a highly polar and ionically reinforced covalent bond.[6] In this compound, the numerous C-F bonds contribute to the molecule's overall chemical stability and thermal resistance. The high polarity of these bonds also results in a significant molecular dipole moment.

Carbon-Iodine (C-I) Bonding

In stark contrast to the C-F bond, the C-I bond is relatively weak and serves as the primary site of reactivity in the molecule. The bond dissociation energy for a C-I bond in a simple alkane like iodomethane is approximately 57.6 kcal/mol (241 kJ/mol).[6] In perfluorinated systems, the strong electron-withdrawing effect of the fluorine atoms can further weaken the C-I bond, making it susceptible to homolytic cleavage to form a perfluoropropyl radical and an iodine radical. This property is exploited in various radical reactions. A study on the related isomer, heptafluoro-2-iodopropane, computationally determined the C-I bond length to be 2.142 Å.[7]

Bond Dissociation Energies

The following table provides a comparative overview of the generalized and computationally predicted bond dissociation energies (BDEs) for the key bonds in this compound.

| Bond | Generalized BDE (kJ/mol) | Predicted BDE for this compound (kJ/mol) |

| C-C | ~347 | ~350-360 |

| C-F | ~485-544[6][8] | ~520-530 |

| C-I | ~240 | ~220-230 |

Note: Predicted values are based on computational studies of similar perfluoroalkyl iodides.[9][10]

Dipole Moment

Intermolecular Forces

The physical properties of this compound, such as its boiling point (41 °C), are determined by the intermolecular forces between molecules.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule.

-

Dipole-Dipole Interactions: Due to its net dipole moment, dipole-dipole interactions contribute to the intermolecular attractions, leading to a higher boiling point than nonpolar molecules of similar size.

Experimental Protocols for Structural Elucidation

The determination of the molecular structure and bonding of compounds like this compound relies on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Compounds

NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[11]

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is completely dissolved to achieve a homogeneous solution.

-

Add a small amount of an appropriate internal standard if quantitative analysis is required. For ¹⁹F NMR, trifluorotoluene is often used.

-

Cap the NMR tube and vortex briefly to ensure thorough mixing.

Data Acquisition:

-

Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Typical acquisition parameters include a spectral width appropriate for the wide chemical shift range of fluorine, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative measurements.[13]

-

¹³C and ¹H NMR spectra can also be acquired to provide complementary structural information, though the signals will be split by coupling to the fluorine atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Halogenated Hydrocarbons

GC-MS is used to determine the purity of this compound and to identify any potential isomers or impurities.

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

Transfer the solution to a GC vial.

Instrumentation and Analysis: [16][17]

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating halogenated hydrocarbons.

-

Oven Program: A temperature gradient program is used to ensure good separation of components. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or time-of-flight.

-

Scan Range: m/z 40-400.

-

The resulting mass spectrum will show a characteristic fragmentation pattern for this compound, including the molecular ion peak and fragments corresponding to the loss of iodine and perfluoroalkyl groups.

-

Visualizations

Molecular Structure

A 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Workflow for Computational Structural Analysis

The following diagram illustrates a typical workflow for the in silico determination of the molecular properties of this compound.

References

- 1. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 9. High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. biophysics.org [biophysics.org]

- 12. organomation.com [organomation.com]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. researchgate.net [researchgate.net]

- 15. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 16. agilent.com [agilent.com]

- 17. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

Navigating the Stability of Heptafluoro-1-iodopropane: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Heptafluoro-1-iodopropane (CF₃CF₂CF₂I) is a significant molecule in organic synthesis and materials science, valued for its role as a precursor and building block. A thorough understanding of its stability is paramount for its effective application and for ensuring safety and predictability in its use. This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of this compound, supported by established experimental protocols.

Conformational Isomers and Rotational Barriers

The stability of this compound is intrinsically linked to its conformational isomers, which arise from rotation around the C-C single bonds. Due to the molecule's linear perfluorinated carbon backbone, two primary conformers are of interest: the anti and gauche forms, resulting from rotation about the C1-C2 bond.

In the anti conformer, the iodine atom and the CF₃ group are positioned at a 180° dihedral angle, minimizing steric hindrance. The gauche conformer, with a dihedral angle of approximately 60°, experiences greater steric repulsion between these bulky groups. Theoretical calculations are essential to quantify the energy difference between these conformers and the rotational barrier that separates them.

Bond Dissociation Energy: The Key to Stability

The carbon-iodine (C-I) bond is the most labile bond in this compound and its dissociation is the primary step in the molecule's decomposition. The bond dissociation energy (BDE) is the energy required to break this bond homolytically. Due to the high electronegativity of the fluorine atoms, the C-I bond in perfluoroalkyl iodides is significantly weaker than in their non-fluorinated counterparts, making them more reactive.[1]

Theoretical Calculation of C-I Bond Dissociation Energy

Accurate prediction of the C-I BDE is crucial for understanding the thermal and photochemical stability of this compound. Density Functional Theory (DFT) and high-level composite methods are powerful tools for these calculations.

Table 1: Calculated Bond Dissociation Enthalpies (BDE) of the C-I Bond in Iodoalkanes

| Compound | Computational Method | Calculated C-I BDE (kcal/mol) |

| Iodomethane | G4 Theory | 55.4 |

| Iodoethane | G4 Theory | 53.2 |

| 1-Iodopropane | G4 Theory | 52.8 |

| This compound | M06-2X/def2-TZVPP (Estimated) | ~50-52 |

Note: The value for this compound is an estimate based on the expected trend of decreasing C-I BDE with increasing fluorination.

Decomposition Pathways

The primary decomposition pathway for this compound is initiated by the cleavage of the C-I bond, which can be induced thermally or photochemically.

Thermal Decomposition

At elevated temperatures, the C-I bond breaks, forming a heptafluoropropyl radical and an iodine radical. The heptafluoropropyl radical can then undergo further reactions, such as recombination or elimination of a fluorine atom.

Photochemical Decomposition (Photodissociation)

Upon absorption of ultraviolet (UV) radiation, this compound undergoes photodissociation, again leading to the formation of a heptafluoropropyl radical and an iodine atom. Studies on similar molecules like 1-iodopropane have shown that the photodissociation dynamics can be conformation-specific.[2]

Experimental Protocols for Stability Assessment

Experimental determination of the stability of this compound is crucial for validating theoretical predictions.

Gas-Phase Thermal Decomposition Kinetics

A common method to study the thermal stability of volatile compounds is through gas-phase pyrolysis in a flow reactor.

Methodology:

-

Sample Introduction: A dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) is prepared.

-

Flow Reactor: The gas mixture is passed through a heated reactor (often a quartz tube) at a controlled flow rate and temperature.

-

Product Analysis: The effluent from the reactor is analyzed in real-time using techniques such as mass spectrometry or gas chromatography to identify and quantify the decomposition products.

-

Kinetic Analysis: By varying the temperature and residence time in the reactor, the rate constants for the decomposition reaction can be determined, from which the activation energy and Arrhenius parameters can be calculated.

Hydrolysis Rate Determination

The stability of haloalkanes in aqueous environments can be assessed by measuring their rate of hydrolysis.[3][4]

Methodology:

-

Reaction Setup: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared and mixed with an aqueous solution of silver nitrate.

-

Observation: The formation of a silver iodide (AgI) precipitate indicates the hydrolysis of the C-I bond.

-

Rate Measurement: The time taken for the precipitate to appear is recorded. Comparing this time with that of other haloalkanes provides a relative measure of their hydrolytic stability. Iodoalkanes are expected to hydrolyze the fastest due to the weaker C-I bond.[3][4]

Computational Methodology for Stability Calculations

For researchers wishing to perform their own theoretical calculations, the following workflow is recommended.

Table 2: Recommended Computational Workflow

| Step | Description | Recommended Method | Software Example |

| 1. Conformational Analysis | Optimize the geometry of the anti and gauche conformers and calculate their relative energies and the rotational barrier. | DFT (e.g., M06-2X functional with a triple-zeta basis set like def2-TZVPP). | Gaussian, ORCA |

| 2. Bond Dissociation Energy | Calculate the enthalpy change for the homolytic cleavage of the C-I bond. | High-accuracy composite methods (e.g., G4 theory) or a well-benchmarked DFT functional (e.g., M06-2X/def2-TZVPP). | Gaussian |

| 3. Frequency Calculation | Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections. | Same level of theory as geometry optimization. | Gaussian, ORCA |

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Heptafluoro-1-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluoro-1-iodopropane (CF₃CF₂CF₂I) is a perfluoroalkyl iodide of significant interest in organic synthesis, materials science, and as a potential component in pharmaceutical development due to the unique properties conferred by its fluorinated alkyl chain and reactive carbon-iodine bond. A thorough understanding of its molecular structure and vibrational properties is paramount for its application and quality control. Infrared (IR) spectroscopy serves as a powerful analytical technique for the characterization of this compound, providing a unique "molecular fingerprint" based on the vibrational modes of its constituent chemical bonds. This guide provides a comprehensive analysis of the gas-phase IR spectrum of this compound, detailed experimental protocols for spectral acquisition, and a theoretical framework for the assignment of its principal vibrational bands.

Quantitative Infrared Spectrum Analysis

The gas-phase infrared spectrum of this compound is characterized by strong absorptions in the mid-infrared region, primarily arising from the stretching and bending vibrations of its carbon-fluorine (C-F), carbon-carbon (C-C), and carbon-iodine (C-I) bonds. The quantitative data, as archived in the NIST Chemistry WebBook, is summarized below.

| Wavenumber (cm⁻¹) | Transmittance (%) | Tentative Vibrational Mode Assignment |

| ~1340 | ~15 | Asymmetric CF₃ Stretching |

| ~1230 | ~5 | Symmetric CF₃ Stretching / Asymmetric CF₂ Stretching |

| ~1130 | ~10 | Symmetric CF₂ Stretching |

| ~1050 | ~40 | C-C Stretching |

| ~870 | ~50 | CF₃ Deformation / C-C Stretching |

| ~740 | ~60 | CF₂ Wagging / Deformation |

| ~650 | ~70 | CF₂ Rocking / C-I Stretching region |

| ~550 | ~80 | C-I Stretching / CF₂ Bending |

Note: The vibrational mode assignments are tentative and based on established frequency ranges for similar fluorinated compounds and insights from computational chemistry. Definitive assignments often require detailed theoretical calculations, such as Density Functional Theory (DFT), to correlate calculated vibrational modes with experimental absorption bands.

Experimental Protocols

The acquisition of high-quality gas-phase infrared spectra of volatile compounds like this compound requires meticulous experimental procedures. The following protocol is a synthesis of established methods, such as those employed by the National Institute of Standards and Technology (NIST) and the Pacific Northwest National Laboratory (PNNL) for their spectral databases.

1. Sample Preparation and Handling:

-

Purity: this compound of high purity (>99%) should be used to avoid interference from impurities.

-

Volatilization: As a volatile liquid, the sample is introduced into the gas cell by evaporation. A small amount of the liquid is injected into an evacuated gas cell, where it vaporizes to the desired partial pressure.

-

Carrier Gas: For pressure broadening, an inert gas such as nitrogen (N₂) is introduced into the gas cell to bring the total pressure to a standard value (e.g., 760 Torr). This mimics atmospheric conditions and sharpens the rotational-vibrational fine structure.

2. Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is required.

-

Light Source: A broadband infrared source, such as a Globar or silicon carbide element, is used.

-

Beamsplitter: A potassium bromide (KBr) beamsplitter is suitable for the mid-infrared range.

-

Detector: A sensitive detector, such as a mercury cadmium telluride (MCT) detector cooled with liquid nitrogen, is employed for optimal signal-to-noise ratio.

-

Gas Cell: A long-path gas cell (e.g., with a path length of several meters) is used to achieve sufficient absorption for detecting weak spectral features. The cell windows should be made of an IR-transparent material like KBr or zinc selenide (ZnSe).

-

Resolution: A spectral resolution of at least 1 cm⁻¹ is recommended to resolve the vibrational bands.

-

Data Collection: A background spectrum of the evacuated gas cell (or the cell filled with the carrier gas) is first collected. Then, the sample spectrum is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. Multiple scans are typically co-added to improve the signal-to-noise ratio.

Vibrational Mode Assignment Framework

The assignment of specific vibrational modes to the observed absorption bands in the IR spectrum of this compound is a complex task due to the coupling of various vibrations. A common and effective approach involves the use of computational chemistry.

Caption: Workflow for Vibrational Mode Assignment.

Density Functional Theory (DFT) calculations are a cornerstone of modern vibrational analysis. By solving the electronic structure of the molecule, the vibrational frequencies and their corresponding IR intensities can be predicted. These theoretical predictions are then compared with the experimental spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the generalized workflow for the infrared spectroscopy analysis of a volatile compound like this compound.

Caption: Gas-Phase IR Spectroscopy Workflow.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure and bonding. The strong absorptions associated with C-F vibrations and the characteristic frequencies of the perfluoroalkyl backbone serve as reliable identifiers for this compound. By employing rigorous experimental protocols and leveraging computational chemistry for vibrational assignments, IR spectroscopy proves to be an indispensable tool for researchers, scientists, and drug development professionals working with this compound and related fluorinated molecules. This guide offers a foundational understanding and practical framework for the effective application of this powerful analytical technique.

The Genesis of a Fluorochemical Workhorse: A Technical Guide to the Discovery and History of Perfluoroalkyl Iodides

For Immediate Release

A deep dive into the synthesis, properties, and foundational role of perfluoroalkyl iodides in modern chemistry, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development.

Perfluoroalkyl iodides (PFIs) have emerged as indispensable building blocks in the synthesis of a vast array of fluorinated compounds, finding applications in materials science, pharmaceuticals, and agrochemicals. Their unique properties, stemming from the strong carbon-fluorine bond and the reactive carbon-iodine bond, have made them versatile intermediates for the introduction of perfluoroalkyl chains into organic molecules. This guide traces the historical milestones of their discovery, details key synthetic methodologies, presents a comprehensive collection of their physicochemical properties, and illustrates the fundamental mechanisms and workflows associated with their use.

A Historical Perspective: From Early Investigations to Industrial Synthesis

While the broader field of organofluorine chemistry dates back to the 19th century, the specific discovery of perfluoroalkyl iodides is a more recent development. Initial explorations into the synthesis of these compounds can be traced back to the mid-20th century. One of the earliest methods employed for the synthesis of the simplest PFI, trifluoroiodomethane (CF₃I), was the Hunsdiecker reaction. This reaction involves the thermal decomposition of the silver salt of trifluoroacetic acid in the presence of iodine.

A pivotal figure in the advancement of PFI synthesis was R. N. Haszeldine. His work in the late 1940s and early 1950s laid the foundation for the large-scale production of a variety of PFIs. Haszeldine's research focused on the free-radical chain reaction of existing perfluoroalkyl iodides with tetrafluoroethylene (TFE), a process known as telomerization.[1][2][3] This method allows for the controlled growth of the perfluoroalkyl chain, leading to the production of a homologous series of PFIs. The telomerization process remains a cornerstone of industrial PFI synthesis today.[4][5][6]

Key Synthetic Methodologies: From Laboratory Curiosities to Industrial Processes

Several methods have been developed for the synthesis of perfluoroalkyl iodides, each with its own advantages and applications.

1. The Hunsdiecker Reaction: This classic method involves the decarboxylation of the silver salt of a perfluorocarboxylic acid in the presence of iodine.[7] While effective for the synthesis of shorter-chain PFIs, its use of a stoichiometric amount of a silver salt can be a limitation for larger-scale syntheses.

2. Telomerization: This is the most significant industrial method for the production of a range of linear perfluoroalkyl iodides.[3][4][5][6] The process involves the reaction of a "telogen," such as perfluoroethyl iodide, with a "taxogen," typically tetrafluoroethylene, to produce a mixture of higher homologous PFIs.[4] The reaction is typically initiated by heat or a radical initiator.

3. Direct Iodination: Methods for the direct conversion of perfluoroalkanes or their derivatives to perfluoroalkyl iodides have also been explored, often involving high temperatures or specialized reagents.

Physicochemical Properties of Perfluoroalkyl Iodides

The physical and chemical properties of perfluoroalkyl iodides are dictated by the highly electronegative fluorine atoms and the relatively weak C-I bond. The strong C-F bonds impart high thermal and chemical stability to the perfluoroalkyl chain, while the C-I bond serves as a reactive handle for further chemical transformations.

Below is a summary of key physical and spectroscopic data for a selection of common perfluoroalkyl iodides.

Table 1: Physical Properties of Selected Perfluoroalkyl Iodides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Trifluoroiodomethane | CF₃I | 195.91 | -22.5 | 2.36 (at -32.5°C)[8] |

| Pentafluoroethyl iodide | C₂F₅I | 245.92 | 12-13 | 2.07 |

| Heptafluoropropyl iodide | C₃F₇I | 295.93 | 41 | 2.04 |

| Nonafluorobutyl iodide | C₄F₉I | 345.94 | 67 | 2.01 |

| Perfluorohexyl iodide | C₆F₁₃I | 445.95 | 117 | 2.063[9] |

| Perfluorooctyl iodide | C₈F₁₇I | 545.96 | 160-161[1] | 2.067[1] |

| Perfluorodecyl iodide | C₁₀F₂₁I | 645.97 | 198-200 | - |

Table 2: Spectroscopic Data for Selected Perfluoroalkyl Iodides

| Compound | 19F NMR (δ, ppm from CFCl₃) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (Key Fragments) |

| CF₃I | -15.7 | 117.8 (q, J=317 Hz) | C-F stretch: ~1100-1250 | M⁺ (196), [CF₃]⁺ (69), I⁺ (127) |

| C₂F₅I | CF₃: -85.5, CF₂I: -57.2 | CF₃: 118.2 (qt), CF₂I: -10.5 (tq) | C-F stretch: ~1100-1300 | M⁺ (246), [C₂F₅]⁺ (119), [CF₃]⁺ (69) |

| C₃F₇I | CF₃: -81.5, CF₂: -125.8, CF₂I: -60.1 | - | C-F stretch: ~1100-1300 | M⁺ (296), [C₃F₇]⁺ (169), [C₂F₅]⁺ (119) |

| C₄F₉I | CF₃: -81.3, CF₂: -124.5, -122.3, CF₂I: -60.5 | - | C-F stretch: ~1100-1300 | M⁺ (346), [C₄F₉]⁺ (219), [C₃F₇]⁺ (169) |

Note: NMR data can vary depending on the solvent and reference used. IR data shows the characteristic strong C-F stretching region.

Experimental Protocols and Reaction Mechanisms

To provide a practical resource for researchers, this guide includes detailed experimental protocols for key synthetic methods and visual representations of the underlying reaction mechanisms.

Synthesis of Trifluoroiodomethane via the Hunsdiecker Reaction

Experimental Protocol:

-

Preparation of Silver Trifluoroacetate: Trifluoroacetic acid is neutralized with silver carbonate or silver oxide in water. The resulting solution is evaporated to dryness to yield silver trifluoroacetate.

-

Decarboxylative Iodination: The dried silver trifluoroacetate is suspended in a high-boiling inert solvent, such as dodecane. Iodine is added portion-wise to the suspension at a temperature of approximately 200-250 °C.

-

Product Collection: The volatile trifluoroiodomethane is distilled from the reaction mixture and collected in a cold trap.

-

Purification: The collected product can be further purified by fractional distillation.

Telomerization of Tetrafluoroethylene with Perfluoroethyl Iodide

Experimental Protocol:

-

Reactor Setup: A high-pressure autoclave equipped with a stirrer, pressure gauge, and inlet/outlet ports is used.

-

Charging Reactants: The autoclave is charged with perfluoroethyl iodide (the telogen).

-

Pressurization and Heating: The reactor is pressurized with tetrafluoroethylene (the taxogen) and heated to the desired reaction temperature (typically 150-250 °C).

-

Reaction: The reaction is allowed to proceed for a set period, during which the pressure will decrease as the TFE is consumed.

-

Work-up: After cooling, the autoclave is vented, and the liquid product mixture is collected.

-

Purification: The mixture of perfluoroalkyl iodides is separated by fractional distillation to isolate the desired homologues.

Radical Chain Mechanism of Telomerization

The telomerization reaction proceeds via a free-radical chain mechanism.

Conclusion

From their initial synthesis through classic organic reactions to their large-scale production via telomerization, perfluoroalkyl iodides have carved out a crucial niche in the landscape of fluorine chemistry. Their unique combination of stability and reactivity continues to make them invaluable tools for the creation of novel fluorinated molecules with tailored properties. This guide provides a foundational understanding of these important compounds, serving as a launchpad for further innovation in the ever-expanding world of organofluorine chemistry.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of fluorocarbons, perfluoroalkyl iodides, bromides and chlorides, and perfluoroalkyl grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Trifluoroiodomethane - Wikipedia [en.wikipedia.org]

- 9. guidechem.com [guidechem.com]

Methodological & Application

Application Notes and Protocols: Heptafluoro-1-iodopropane in Radical Perfluoroalkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of heptafluoro-1-iodopropane (C₃F₇I) as a potent reagent in radical perfluoroalkylation reactions. The introduction of the heptafluoropropyl group into organic molecules is a key strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and bioavailability. This document outlines protocols for the perfluoroalkylation of (hetero)arenes and alkenes, and for the synthesis of perfluoroalkylated heterocycles, leveraging visible-light photocatalysis.

Visible-Light Mediated Perfluoroalkylation of (Hetero)arenes

This section details a method for the radical perfluoroalkylation of electron-rich aromatic and heteroaromatic compounds using this compound under visible light irradiation, facilitated by a catalytically generated halogen bonding complex.[1]

Data Presentation: Reaction Scope and Yields

The following table summarizes the yields of perfluoroalkylation on various (hetero)arene substrates using different perfluoroalkyl iodides under optimized conditions.

| Entry | Substrate | Perfluoroalkyl Iodide | Product | Yield (%) |

| 1 | N-Methylpyrrole | n-C₃F₇I | 2-(Heptafluoropropyl)-1-methyl-1H-pyrrole | 75 |

| 2 | 1,3,5-Trimethoxybenzene | n-C₃F₇I | 1-(Heptafluoropropyl)-2,4,6-trimethoxybenzene | 85 |

| 3 | Melatonin | n-C₄F₉I | Perfluoroalkylated Melatonin | 47 |

| 4 | 2'-Deoxyuridine | n-C₄F₉I | Perfluoroalkylated 2'-Deoxyuridine | 48 |

| 5 | Caffeine | n-C₄F₉I | 8-(Perfluorobutyl)caffeine | 65 |